molecular formula C16H14N2O4 B8765280 4-(1-Amino-3-anilino-1,3-dioxopropan-2-yl)benzoic acid CAS No. 918628-93-0

4-(1-Amino-3-anilino-1,3-dioxopropan-2-yl)benzoic acid

Cat. No. B8765280
Key on ui cas rn: 918628-93-0
M. Wt: 298.29 g/mol
InChI Key: CPXLRAXVHWXTNT-UHFFFAOYSA-N
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Patent
US08158825B2

Procedure details

A solution of 4-[2-anilino-1-(anilinocarbonyl)-2-oxoethyl]benzoic acid (0.25 g, 0.67 mmol) in 7.0 N methanolic ammonia (1.9 mL, 13.4 mmol) in a sealed tube was heated to 160° C. for 1 hour in the microwave. The reaction was concentrated in vacuo and purified by reverse phase HPLC (15-75% MeCN/H2O with 0.05% TFA) to give the title compound as a white solid. 1H NMR (600 MHz, DMSO-d6) δ 12.90 (bs, 1H), 10.28 (s, 1H), 7.89 (d, J=8.5 Hz, 2H), 7.55 (m, 3H), 7.52 (d, J=8.5 Hz, 2H), 7.35 (bs, 1H), 7.27 (t, J=8.1 Hz, 2H), 7.03 (t, J=7.5 Hz, 1H), 4.66 (s, 1H); ESIMS calcd 299.0 (M++H), found 299.0 (M++H).
Name
4-[2-anilino-1-(anilinocarbonyl)-2-oxoethyl]benzoic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:8](=[O:28])[CH:9]([C:19]1[CH:27]=[CH:26][C:22]([C:23]([OH:25])=[O:24])=[CH:21][CH:20]=1)[C:10]([NH:12]C1C=CC=CC=1)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N>>[NH2:12][C:10](=[O:11])[CH:9]([C:19]1[CH:20]=[CH:21][C:22]([C:23]([OH:25])=[O:24])=[CH:26][CH:27]=1)[C:8]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:28]

Inputs

Step One
Name
4-[2-anilino-1-(anilinocarbonyl)-2-oxoethyl]benzoic acid
Quantity
0.25 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C(C(C(=O)NC1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1)=O
Name
Quantity
1.9 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC (15-75% MeCN/H2O with 0.05% TFA)

Outcomes

Product
Name
Type
product
Smiles
NC(C(C(=O)NC1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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